molecular formula C18H18N4S B11273321 7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole

Cat. No.: B11273321
M. Wt: 322.4 g/mol
InChI Key: VMBTWKUSHLNAOL-UHFFFAOYSA-N
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Description

7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-phenylethyl sulfanyl derivatives, followed by cyclization with imidazole and triazole precursors .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production. These methods would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1,2,4-triazole: Known for its antimicrobial properties.

    5-Phenyl-1,2,4-triazole: Used in antifungal applications.

    1-Phenylethyl sulfanyl derivatives: Explored for various biological activities.

Uniqueness

7-Phenyl-3-[(1-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole stands out due to its fused ring structure, which imparts unique chemical and biological properties. This structural uniqueness contributes to its potential in diverse applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

7-phenyl-3-(1-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C18H18N4S/c1-14(15-8-4-2-5-9-15)23-18-20-19-17-21(12-13-22(17)18)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3

InChI Key

VMBTWKUSHLNAOL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C3N2CCN3C4=CC=CC=C4

Origin of Product

United States

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